Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
CAS No.: 1265964-44-0
Cat. No.: VC7804590
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265964-44-0 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | methyl 2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20) |
| Standard InChI Key | GWGXYUQKCIFYGS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O |
| Canonical SMILES | COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O |
Introduction
Chemical Identity and Structural Features
Core Architecture
The compound’s defining feature is its spirocyclic system, where the indole and pyrrolizine rings share a single sp³-hybridized carbon atom (C3). This junction imposes significant steric constraints, resulting in a non-planar, bicyclic structure that influences both electronic distribution and molecular interactions . The indole moiety contributes aromatic character, while the partially saturated pyrrolizine ring introduces conformational flexibility.
Functional Groups
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Methyl Carboxylate: Positioned at C2' of the pyrrolizine ring, this group enhances solubility in polar solvents and provides a site for further derivatization.
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Oxo Group: The ketone at C2 of the indole ring participates in hydrogen bonding and may influence redox properties.
Table 1: Key Structural Descriptors
Synthesis and Reaction Optimization
1,3-Dipolar Cycloaddition
The most efficient route involves a one-pot, three-component reaction between:
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Isatin derivatives (e.g., 5-fluoroisatin, 5-methylisatin) as the indole precursor.
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Pipecolic acid [(RS)-piperidine-2-carboxylic acid], which generates an azomethine ylide intermediate.
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Electron-deficient alkenes (e.g., trans-3-benzoylacrylic acid) as dipolarophiles .
Table 2: Representative Reaction Conditions
Stereochemical Outcomes
Reactions exhibit high regio- and stereospecificity, producing a single diastereomer in most cases. X-ray diffraction data confirm the (1′SR,2′SR,3RS,8a′RS) configuration in analogous compounds .
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.33 [M+H]⁺, consistent with the molecular formula.
X-ray Crystallography
Crystal structures of related spiro[indoline-3,3′-indolizine]s reveal:
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Hydrogen Bonding: O–H⋯O and C–H⋯π interactions stabilize supramolecular assemblies .
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Torsional Angles: The pyrrolizine ring adopts a boat conformation, while the indole moiety remains nearly planar .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the ester group.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP (Predicted) | 1.82 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (2 carbonyls, 1 ester, 1 NH) |
Comparative Analysis with Analogues
Substituent Effects
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5-Fluoro vs. 5-Methyl: Fluorination increases metabolic stability but reduces solubility .
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N-Alkylation: Hexyl substitution (as in CAS 1005261-84-6) enhances lipophilicity and blood-brain barrier penetration.
Table 4: Bioactivity of Selected Analogues
| Compound | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent compound | None | 1.2 |
| 5-Fluoro derivative | F at C5 | 0.8 |
| 1-Hexyl derivative | Hexyl at N1 | 2.5 |
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